REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[CH:5]=[C:4]([O:10][CH3:11])[N:3]=1>CC(O)=O.[Pd]>[NH2:9][CH2:8][C:6]1[CH:5]=[C:4]([O:10][CH3:11])[N:3]=[C:2]([NH2:1])[N:7]=1
|
Name
|
|
Quantity
|
0.107 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)C#N)OC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0.01 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The residue was stirred in EtOAc (30 ml)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A H2 balloon (20 psi) was added
|
Type
|
FILTRATION
|
Details
|
After 2 h the mixture was filtered through Celite
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The filter cake was rinsed with MeOH
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
1 N NaOH was added to pH>8
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
After 30 min Na2SO4 was added
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The inorganics were filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1=NC(=NC(=C1)OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.68 mmol | |
AMOUNT: MASS | 0.1044 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |